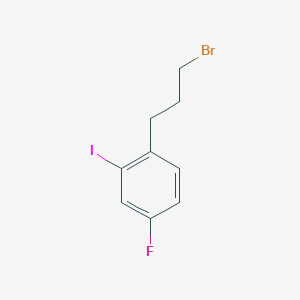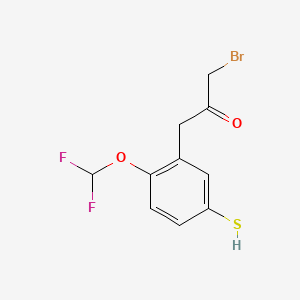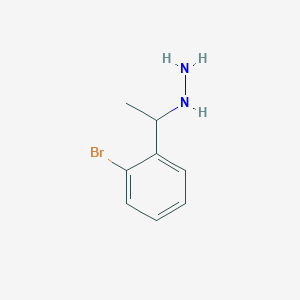
(1-(2-Bromophenyl)ethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Bromophenyl)ethyl)hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)ethyl)hydrazine typically involves the reaction of 2-bromophenylhydrazine with an appropriate ethylating agent. One common method includes the diazotization of 2-bromophenylamine followed by reduction and subsequent reaction with ethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and reduction processes, utilizing concentrated hydrochloric acid and zinc powder as reducing agents. The reaction conditions are carefully controlled to ensure high yield and purity .
化学反応の分析
Types of Reactions: (1-(2-Bromophenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Azines and other oxidized derivatives.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
科学的研究の応用
Chemistry: (1-(2-Bromophenyl)ethyl)hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of (1-(2-Bromophenyl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular processes .
類似化合物との比較
2-Bromophenylhydrazine: Shares the bromophenyl group but lacks the ethyl moiety.
(1-(4-Bromophenyl)ethyl)hydrazine: Similar structure with the bromine atom at a different position on the phenyl ring.
Uniqueness: (1-(2-Bromophenyl)ethyl)hydrazine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties compared to other similar compounds .
特性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
1-(2-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6(11-10)7-4-2-3-5-8(7)9/h2-6,11H,10H2,1H3 |
InChIキー |
KYAVTRXZMJJWTO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1Br)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




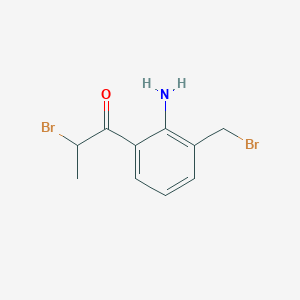
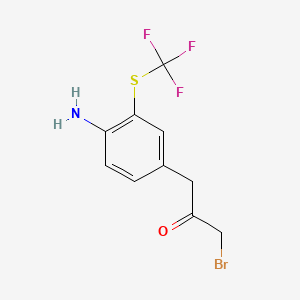



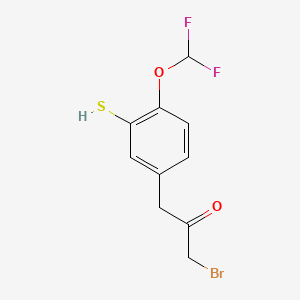
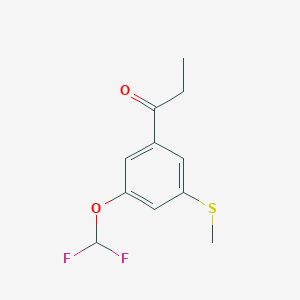

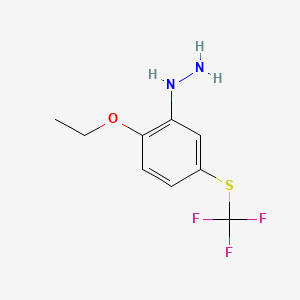
![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)
